molecular formula C8H6ClNO3 B2800812 Methyl 6-chloro-5-formylnicotinate CAS No. 176433-65-1

Methyl 6-chloro-5-formylnicotinate

Cat. No.: B2800812
CAS No.: 176433-65-1
M. Wt: 199.59
InChI Key: HPPCPWQJJUXARS-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-formylnicotinate is a chemical compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 g/mol . It is a derivative of nicotinic acid, featuring a chloro group at the 6-position and a formyl group at the 5-position on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-5-formylnicotinate can be synthesized through various synthetic routes. One common method involves the chlorination of methyl nicotinate followed by formylation. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a formylating agent like formic acid or formic anhydride. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-formylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-5-formylnicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-formylnicotinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can modulate biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Methyl 6-chloro-5-formylnicotinate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in the synthesis of complex molecules. Ongoing research continues to explore its potential in developing new pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

methyl 6-chloro-5-formylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-6(4-11)7(9)10-3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPCPWQJJUXARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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